2-Chloro-5-fluorophenyl chloroformate
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Overview
Description
2-Chloro-5-fluorophenyl chloroformate is an organic compound belonging to the class of chloroformates. It is characterized by the presence of a chloroformate group attached to a phenyl ring substituted with chlorine and fluorine atoms. This compound is used as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluorophenyl chloroformate typically involves the reaction of 2-chloro-5-fluorophenol with phosgene. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride formed during the reaction. The general reaction scheme is as follows:
2-Chloro-5-fluorophenol+Phosgene→2-Chloro-5-fluorophenyl chloroformate+Hydrogen chloride
The reaction is usually conducted at low temperatures to control the reactivity of phosgene and to ensure a high yield of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to handle the toxic and corrosive nature of phosgene safely. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-fluorophenyl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic substitution: Reaction with amines to form carbamates.
Esterification: Reaction with alcohols to form carbonates.
Mixed anhydride formation: Reaction with carboxylic acids.
Common Reagents and Conditions:
Amines: For carbamate formation, the reaction is typically carried out in the presence of a base such as triethylamine.
Alcohols: For carbonate formation, the reaction is conducted under anhydrous conditions to prevent hydrolysis.
Carboxylic acids: For mixed anhydride formation, the reaction is performed in the presence of a base to neutralize the hydrogen chloride formed.
Major Products:
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
Mixed anhydrides: Formed from the reaction with carboxylic acids.
Scientific Research Applications
2-Chloro-5-fluorophenyl chloroformate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: Used as a reagent for the synthesis of carbamates and carbonates.
Pharmaceuticals: Employed in the synthesis of intermediates for drug development.
Material Science: Utilized in the preparation of polymers and coatings.
Analytical Chemistry: Used as a derivatizing agent for the analysis of polar compounds by gas chromatography-mass spectrometry.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluorophenyl chloroformate involves nucleophilic attack on the carbonyl carbon of the chloroformate group. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the desired product and release hydrogen chloride. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Comparison with Similar Compounds
Methyl chloroformate: Similar in reactivity but lacks the aromatic ring.
Benzyl chloroformate: Contains a benzyl group instead of the 2-chloro-5-fluorophenyl group.
Phenyl chloroformate: Similar structure but without the chlorine and fluorine substituents.
Uniqueness: 2-Chloro-5-fluorophenyl chloroformate is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C7H3Cl2FO2 |
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Molecular Weight |
209.00 g/mol |
IUPAC Name |
(2-chloro-5-fluorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H3Cl2FO2/c8-5-2-1-4(10)3-6(5)12-7(9)11/h1-3H |
InChI Key |
SOYBTSMTFAJZAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(=O)Cl)Cl |
Origin of Product |
United States |
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